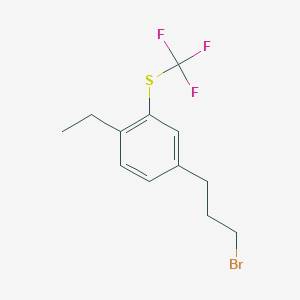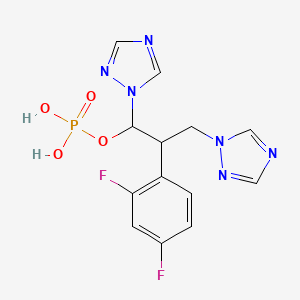
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate is a synthetic compound known for its antifungal properties. It is a prodrug of fluconazole, a widely used antifungal agent. This compound belongs to the class of bis-triazoles and is used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate involves multiple steps. The starting material, 2,4-difluorophenyl, undergoes a series of reactions including halogenation, triazole formation, and phosphorylation. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Commonly occurs with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in pharmaceutical formulations .
Scientific Research Applications
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Utilized in the treatment of fungal infections, particularly in immunocompromised patients.
Industry: Employed in the development of antifungal coatings and materials.
Mechanism of Action
The compound exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: The parent compound, widely used as an antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Itraconazole: Known for its effectiveness against a variety of fungal infections.
Uniqueness
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate is unique due to its prodrug nature, which allows for improved bioavailability and targeted delivery compared to its parent compound, fluconazole .
Properties
Molecular Formula |
C13H13F2N6O4P |
|---|---|
Molecular Weight |
386.25 g/mol |
IUPAC Name |
[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C13H13F2N6O4P/c14-9-1-2-10(12(15)3-9)11(4-20-7-16-5-18-20)13(25-26(22,23)24)21-8-17-6-19-21/h1-3,5-8,11,13H,4H2,(H2,22,23,24) |
InChI Key |
PNMUSHBRCLLUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)C(N3C=NC=N3)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
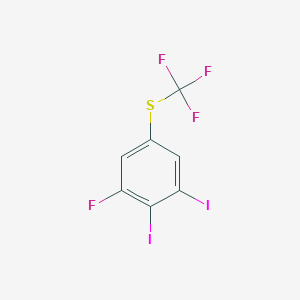
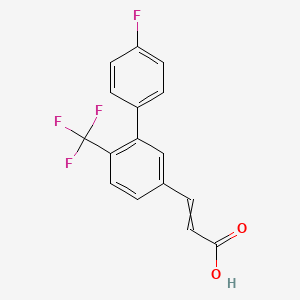
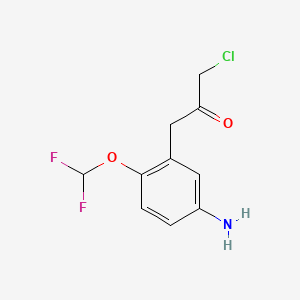
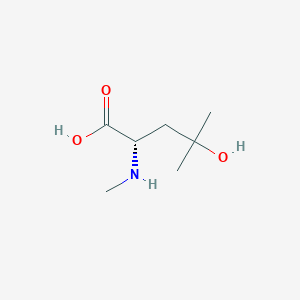
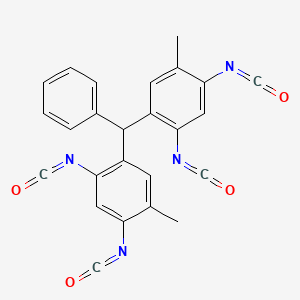



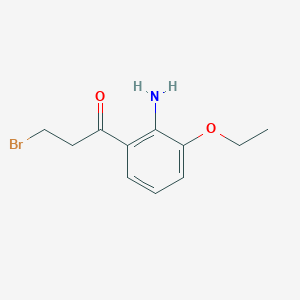
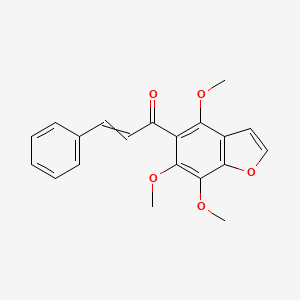
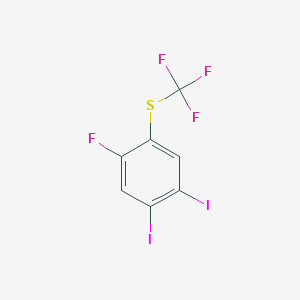
![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)
